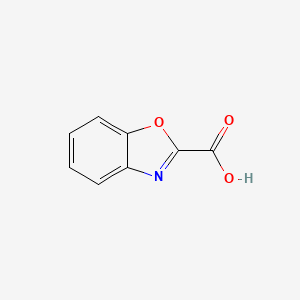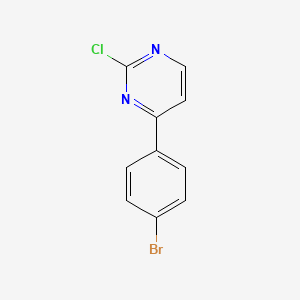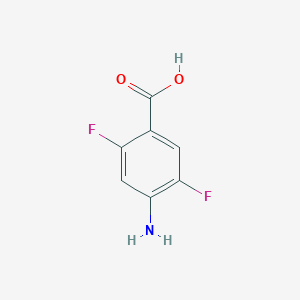
Acide benzoxazole-2-carboxylique
Vue d'ensemble
Description
Benzooxazole-2-carboxylic acid (BOC-2-COOH) is an organic compound that belongs to the class of benzooxazole compounds. It is a white solid with a molecular weight of 205.21 g/mol. It has a melting point of 65-67°C and a boiling point of 248-249°C. BOC-2-COOH is an important intermediate in the synthesis of drugs, polymers, and other organic compounds. It is also used in the production of fine chemicals, pharmaceuticals, and other products.
Applications De Recherche Scientifique
Chimie médicinale
Le benzoxazole est un squelette intéressant en chimie médicinale en raison de ses diverses applications biologiques . Un grand nombre de dérivés du benzoxazole ont été synthétisés et évalués pour leurs activités pharmacologiques .
Recherche sur le cancer
Les dérivés du benzoxazole ont été étudiés pour leur potentiel en recherche sur le cancer . Ils ont été évalués pour leurs interactions avec des cibles biologiques clés impliquées dans des maladies telles que le cancer .
Recherche sur le diabète
Les dérivés du benzoxazole ont également été évalués pour leur potentiel en recherche sur le diabète . Ils ont montré des interactions prometteuses avec des cibles biologiques liées au diabète .
Gestion de la douleur et de l'inflammation
La recherche a montré que les dérivés du benzoxazole peuvent avoir des applications dans la gestion de la douleur et de l'inflammation . Ils ont été évalués pour leurs activités pharmacologiques dans ces domaines .
Troubles cardiovasculaires
Les dérivés du benzoxazole ont été étudiés pour leurs applications potentielles dans le traitement des troubles cardiovasculaires . Ils ont montré des interactions prometteuses avec des cibles biologiques liées à ces troubles .
Applications antimicrobiennes
De nombreux composés naturels et synthétiques contenant du benzoxazole présentent une large gamme d'activités biologiques, y compris des propriétés antimicrobiennes . Le squelette du benzoxazole constitue le composant actif de nombreux médicaments commercialisés tels que les antibiotiques calcimycine .
Safety and Hazards
Mécanisme D'action
Target of Action
Benzoxazole-2-carboxylic acid, like other benzoxazole derivatives, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
Benzoxazole derivatives have been shown to modulate molecular targets implicated in cancer pathogenesis, including poly (adp-ribose) polymerase, mitogen-activated protein kinase kinase (mek), and cytochrome p450 enzyme .
Biochemical Pathways
Benzoxazole derivatives, including benzoxazole-2-carboxylic acid, have the ability to target a wide range of metabolic pathways and cellular processes in disease pathology . They have shown potent anticancer activity, suggesting their involvement in pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting they have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Action Environment
The synthesis of benzoxazole derivatives has been achieved via different methodologies including solution-phase, solid-phase, and green synthesis , suggesting that the synthesis environment can influence the properties of the resulting compound.
Propriétés
IUPAC Name |
1,3-benzoxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPJOERCBNIOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608772 | |
| Record name | 1,3-Benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21598-08-3 | |
| Record name | 1,3-Benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














